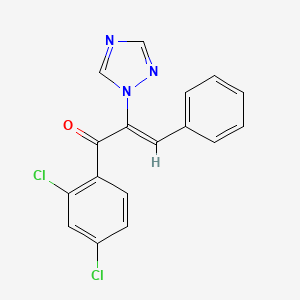
(2E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a dibromo-hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE typically involves multiple steps, including the formation of the benzodiazole ring and the introduction of the dibromo-hydroxyphenyl group. Common synthetic routes may include:
Cyclization reactions: to form the benzodiazole ring.
Bromination: to introduce bromine atoms into the phenyl ring.
Condensation reactions: to link the benzodiazole and phenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to optimize the process.
化学反応の分析
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with benzodiazole rings are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.
Industry
In industry, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
作用機序
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures.
Dibromo-hydroxyphenyl derivatives: Compounds with similar dibromo-hydroxyphenyl groups.
Uniqueness
The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C16H9Br2N3O |
|---|---|
分子量 |
419.07 g/mol |
IUPAC名 |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9Br2N3O/c17-11-6-9(7-12(18)15(11)22)5-10(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b10-5+ |
InChIキー |
CYFOQAYXQVBMFV-BJMVGYQFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C#N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15012007.png)
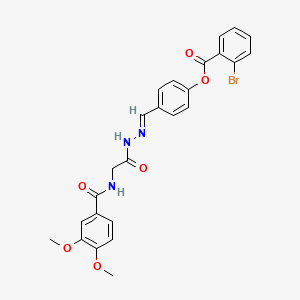
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012019.png)
![4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012028.png)
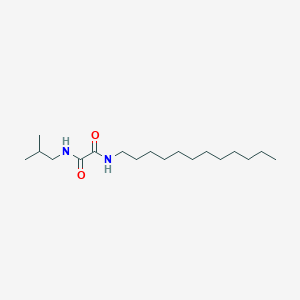
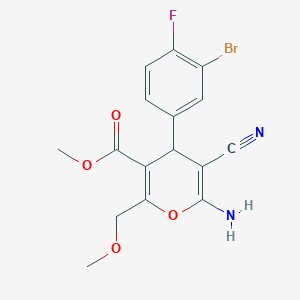
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
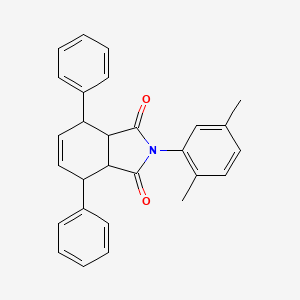
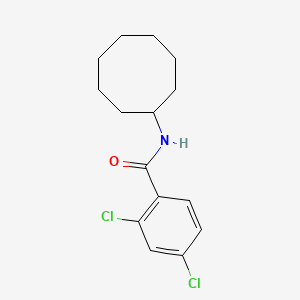
![2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15012058.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012063.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012073.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)
